2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H26FN5O2S and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into fluorosubstituted compounds, such as the novel fluoro substituted benzo[b]pyran derivatives, has shown significant anticancer activity against lung, breast, and CNS cancer cell lines. These compounds, including pyrazole and pyrimidine thione derivatives, exhibit low concentration efficacy compared to reference drugs, indicating their potential in cancer treatment research (Hammam et al., 2005).
Synthesis and Antitumor Evaluation
Further exploration into heterocyclic compounds derived from cyanoacetamide has led to the synthesis of derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds have shown high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines, illustrating the versatility of these heterocyclic frameworks in developing antitumor agents (Shams et al., 2010).
Novel Potential Antipsychotic Agents
Investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have revealed compounds with an antipsychotic-like profile in behavioral animal tests. These compounds, which do not interact with dopamine receptors unlike clinically available antipsychotic agents, present a new direction for the development of antipsychotic drugs without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by their solid-state structures and hydrogen bonding in the self-assembly process, exhibit significant in vitro antioxidant activity. This research underscores the role of these compounds in developing potential antioxidant agents (Chkirate et al., 2019).
Anti-inflammatory and Analgesic Activities
The synthesis of imidazolyl acetic acid derivatives has shown compounds with considerable anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity using the writhing test in albino mice. This indicates the potential of such derivatives in developing new treatments for inflammation and pain management (Khalifa et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been reported to stimulate soluble guanylate cyclase , which plays a crucial role in the regulation of vascular tone, platelet aggregation, and cyclic GMP levels.
Mode of Action
If it indeed acts as a stimulator of soluble guanylate cyclase like its analogs , it may increase the production of cyclic GMP, leading to vasodilation and inhibition of platelet aggregation.
Biochemical Pathways
If it acts on soluble guanylate cyclase, it would impact the nitric oxide-cyclic gmp pathway, leading to vasodilation and inhibition of platelet aggregation .
Result of Action
If it acts as a stimulator of soluble guanylate cyclase, it could lead to increased levels of cyclic GMP, resulting in vasodilation and inhibition of platelet aggregation .
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-4-18-8-6-7-9-20(18)27-21(32)15-34-25-28-22-16(3)29-31(5-2)23(22)24(33)30(25)14-17-10-12-19(26)13-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUMALIPFSNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)N(N=C3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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